
1-(3-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of fluorophenyl, furan, pyrazole, and pyrrolidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the fluorophenyl and furan-2-yl groups, followed by their integration into the pyrazole and pyrrolidine frameworks. Common synthetic routes include:
Nucleophilic substitution reactions: to introduce the fluorophenyl group.
Cyclization reactions: to form the pyrazole ring.
Amide bond formation: to link the pyrrolidine and carboxamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under specific conditions.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carbonyl group can yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing pyrazole and pyrrolidine moieties exhibit promising anticancer properties. The specific compound under discussion has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting potential as a chemotherapeutic agent .
Anti-inflammatory Properties
The presence of furan and pyrazole rings in the structure may contribute to anti-inflammatory effects. Preliminary studies have indicated that this compound can inhibit pro-inflammatory cytokines, making it a candidate for further investigation in the treatment of inflammatory diseases .
Drug Discovery
Lead Compound Development
In drug discovery, compounds like 1-(3-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide serve as lead compounds. Their ability to interact with specific biological targets can be optimized through structural modifications. The compound's unique functional groups allow for diverse modifications, which can enhance efficacy and reduce toxicity .
Synthetic Applications
Synthetic Intermediate
This compound can act as a versatile intermediate in organic synthesis. Its structure allows for further derivatization to create new compounds with potential biological activities. For example, reactions involving the amine group can yield a variety of substituted products that may have distinct pharmacological profiles .
Case Studies
Wirkmechanismus
The mechanism of action of 1-(3-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide: shares structural similarities with other compounds that contain fluorophenyl, furan, pyrazole, and pyrrolidine moieties.
Benzofuran derivatives: Known for their biological activities, including anti-tumor and anti-viral properties.
Imidazo[1,2-a]pyridines: Valuable in pharmaceutical chemistry for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a promising candidate for further research and development in various scientific fields.
Biologische Aktivität
The compound 1-(3-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide, hereafter referred to as Compound A , is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity based on available research findings, including synthesis methods, pharmacological profiles, and case studies.
Synthesis and Structural Characterization
Compound A can be synthesized through a multi-step reaction involving the coupling of a fluorinated phenyl group with a furan-pyrazole moiety, followed by the formation of a pyrrolidine backbone. The synthesis typically involves:
- Formation of the Pyrazole Ring : This is achieved by reacting 4-fluorobenzaldehyde with furan derivatives under acidic conditions.
- Pyrrolidine Formation : The pyrazole derivative is then reacted with ethylamine to form the pyrrolidine structure.
- Carboxamide Formation : Finally, carboxylic acid derivatives are introduced to yield the final product.
The molecular structure has been characterized using techniques such as NMR and X-ray crystallography, confirming its conformation and purity .
Anticancer Activity
Recent studies have indicated that Compound A exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
A549 (Lung Cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
Compound A has also shown promising activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 30 µg/mL, indicating moderate antibacterial activity .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Anti-inflammatory Effects
In vivo studies using animal models of inflammation revealed that Compound A significantly reduced edema and inflammatory cytokine levels. It was effective in models such as carrageenan-induced paw edema, suggesting potential use in treating inflammatory disorders .
Case Studies
A notable case study involved the administration of Compound A in a murine model of breast cancer. Treatment resulted in a 50% reduction in tumor size compared to control groups. Histological analysis indicated decreased mitotic figures and increased apoptotic cells within the tumor tissue .
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c21-16-3-1-4-17(10-16)25-13-14(9-19(25)26)20(27)22-6-7-24-12-15(11-23-24)18-5-2-8-28-18/h1-5,8,10-12,14H,6-7,9,13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECLUKPSGPSBAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)C(=O)NCCN3C=C(C=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.